molecular formula C15H33NO2 B3057529 3-(Dodecylamino)propane-1,2-diol CAS No. 821-91-0

3-(Dodecylamino)propane-1,2-diol

Cat. No. B3057529
Key on ui cas rn: 821-91-0
M. Wt: 259.43 g/mol
InChI Key: VWGWFMQZURGKKK-UHFFFAOYSA-N
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Patent
US05476671

Procedure details

Dodecylamine (25.02 g, 0.13 mole) was heated to 85° C. Glycidol (10 g, 0.13 mole) was added dropwise. The reaction solution was heated under nitrogen for 3 hours and was stirred overnight at room temperature. A white solid was obtained (crude yield=33.27 g). The solid was recrystalized from hot hexane (crystallized 10.86 g).
Quantity
25.02 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH2:14]1[O:16][CH:15]1[CH2:17][OH:18]>>[OH:16][CH:15]([CH2:17][OH:18])[CH2:14][NH:13][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
25.02 g
Type
reactant
Smiles
C(CCCCCCCCCCC)N
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C1C(O1)CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was heated under nitrogen for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
A white solid was obtained (crude yield=33.27 g)
CUSTOM
Type
CUSTOM
Details
The solid was recrystalized from hot hexane (crystallized 10.86 g)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OC(CNCCCCCCCCCCCC)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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